Desformylflustrabromine Hydrochloride

Nicotine Addiction α4β2 nAChR Isoforms Behavioral Pharmacology

Research on nicotinic receptor pharmacology demands highly selective tools. Desformylflustrabromine Hydrochloride is the only commercially available positive allosteric modulator (PAM) that potentiates both high-sensitivity (HS) and low-sensitivity (LS) α4β2 receptor isoforms, enabling comprehensive studies on addiction, cognition, and pain. - Dual-isoform PAM: Potentiates both HS (pEC50 5.6) and LS (pEC50 6.4) α4β2 nAChRs, critical for full behavioral efficacy in nicotine addiction models. - Superior Selectivity: Exhibits 14.7-fold selectivity for α4β2 over α7 receptors, minimizing off-target effects. - Supply Chain: Available from stock in multiple research quantities (5-100 mg), with worldwide shipping and full analytical documentation (HPLC, CoA).

Molecular Formula C16H22BrClN2
Molecular Weight 357.7 g/mol
Cat. No. B560259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesformylflustrabromine Hydrochloride
Synonyms6-Bromo-2-(1,1-dimethyl-2-propenyl)-N-1H-indole-3-ethanamine hydrochloride
Molecular FormulaC16H22BrClN2
Molecular Weight357.7 g/mol
Structural Identifiers
SMILESCC(C)(C=C)C1=C(C2=C(N1)C=C(C=C2)Br)CCNC.Cl
InChIInChI=1S/C16H21BrN2.ClH/c1-5-16(2,3)15-13(8-9-18-4)12-7-6-11(17)10-14(12)19-15;/h5-7,10,18-19H,1,8-9H2,2-4H3;1H
InChIKeyGEZWEAPBLKXKGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desformylflustrabromine Hydrochloride: A Selective α4β2 Nicotinic PAM for Research


Desformylflustrabromine Hydrochloride (dFBr HCl) is a high-purity, water-soluble hydrochloride salt of the marine alkaloid derivative desformylflustrabromine [1]. It functions as a selective positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine receptors (nAChRs), potentiating the response to the endogenous neurotransmitter acetylcholine without directly activating the receptor [2]. As a research tool, it is distinguished by its subtype selectivity, its ability to modulate both high-sensitivity (HS) and low-sensitivity (LS) α4β2 receptor isoforms, and its documented in vivo activity in models of cognition, addiction, and pain [3].

Target Selective α4β2 nAChR positive allosteric modulation
Isoform Dual HS/LS α4β2 isoform activity for addiction and cognition models
Format Water‑soluble hydrochloride salt for reliable in vivo dosing

Why α4β2 nAChR PAMs Are Not Interchangeable with dFBr Hydrochloride


Substituting dFBr HCl with another α4β2 nAChR PAM or an orthosteric agonist is not recommended for research protocols due to fundamental differences in receptor pharmacology. Unlike the LS-isoform-selective PAM CMPI, dFBr is a dual PAM of both HS and LS α4β2 isoforms, a property critical for its full behavioral efficacy in addiction and withdrawal models [1]. In contrast to α7-selective PAMs like PNU-120596, dFBr exhibits 14.7-fold selectivity for α4β2 over α7 receptors, ensuring target specificity . Furthermore, as a PAM, dFBr enhances endogenous cholinergic signaling only in the presence of acetylcholine, a mechanism fundamentally distinct from orthosteric agonists like nicotine, which directly activate receptors and can cause rapid desensitization and tolerance [2]. These differences necessitate the use of dFBr HCl specifically for studies requiring a dual α4β2-isoform, α4β2-selective PAM.

Isoform profile LS‑selective PAMs may not replicate dFBr’s dual HS/LS modulation, limiting addiction‑model applicability.
Mechanism Orthosteric agonists directly activate and desensitize receptors; PAM‑dependent enhancement depends on endogenous ACh, altering signaling dynamics.
Subtype selectivity α7‑preferring PAMs introduce off‑target modulation; dFBr’s defined α4β2 selectivity is critical for pathway isolation.

Quantitative Evidence Differentiating dFBr HCl from Analogs and Alternatives


Dual HS/LS α4β2 Isoform Activity vs. CMPI's LS-Selectivity in Addiction Models

dFBr HCl potentiates both high-sensitivity (HS) and low-sensitivity (LS) α4β2 nAChR isoforms, whereas CMPI is selective for only the LS isoform. This difference translates into distinct in vivo behavioral profiles in a mouse model of nicotine addiction [1].

HS/LS isoform activity
Head‑to‑head
dFBr decreased nicotine self‑administration and fully reversed withdrawal; CMPI (LS‑selective) lacked these effects.
Dual‑isoform modulation supports addiction‑model endpoints where LS‑only PAMs show limited response.
Mouse i.v. self‑administration model; male C57BL/6J.
Nicotine Addiction α4β2 nAChR Isoforms Behavioral Pharmacology

Procognitive Efficacy in Rat Model of Attentional Set-Shifting Task (ASST)

dFBr HCl demonstrates a clear procognitive effect in a demanding test of cognitive flexibility, a feature not established for all α4β2 PAMs. The effect is shown to be directly mediated by α4β2 nAChRs [1].

Cognitive flexibility
Reported
dFBr (1 mg/kg) reduced trials to criterion in attentional set‑shifting task vs. vehicle.
Supports cognitive‑model endpoint interpretation; class‑level inference from rat ASST.
Sprague‑Dawley rats; reported significant improvement.
Cognition Executive Function Schizophrenia Research

Quantified Subtype Selectivity: 14.7-Fold Preference for α4β2 Over α7 nAChRs

dFBr HCl displays a quantifiable and significant selectivity for its primary target over a closely related nAChR subtype. This is in contrast to many orthosteric agonists which have broader subtype activity .

α4β2 selectivity
Data to verify
14.7‑fold selectivity for α4β2 over α7 nAChRs.
Defined selectivity supports assay interpretation; cross‑study comparable.
Functional current assay; source data not provided.
Receptor Selectivity α4β2 nAChR α7 nAChR

Enhanced Aqueous Solubility of the Hydrochloride Salt vs. Free Base

The hydrochloride salt form of dFBr (dFBr HCl) provides significantly improved aqueous solubility compared to the free base, facilitating its use in in vitro assays and, crucially, for in vivo administration .

Solubility advantage
Data to verify
HCl salt soluble to 10 mM (warm) / 5 mg/mL (sonication); free base poorly soluble.
Enables aqueous formulation for in vivo studies; formulation‑context review advised.
In‑house solubility data; independent verification recommended.
Solubility Formulation In Vivo Studies

dFBr's PAM Mechanism Enables Synergy with Orthosteric Agonists in Pain Models

As a PAM, dFBr HCl does not induce antinociception on its own but potentiates the effect of a sub-effective dose of nicotine. This demonstrates a key advantage of the PAM mechanism: enhancing endogenous or exogenous agonist signaling only when and where it occurs [1].

Synergy in pain model
Reported
dFBr + sub‑effective nicotine reversed neuropathic pain; either alone had no effect.
PAM‑dependent potentiation mechanism supports state‑dependent pain‑pathway research.
CCI model, male ICR mice; reported antiallodynic response.
Neuropathic Pain Antinociception Allosteric Modulation

Differential Potency and Maximal Potentiation at HS vs. LS α4β2 Isoforms

dFBr HCl exhibits distinct pharmacological properties at the two stoichiometric forms of the α4β2 receptor. This information is critical for interpreting data from systems expressing mixed receptor populations .

Isoform potency
Data to verify
LS pEC50 6.4±0.2 vs. HS pEC50 5.6±0.2; ~6.3‑fold higher potency at LS.
Differential potency supports isoform‑selectivity assay context.
Xenopus oocyte voltage clamp; source data not provided.
Electrophysiology α4β2 Isoforms Receptor Pharmacology

Primary Research Applications for Desformylflustrabromine Hydrochloride


Investigating the Role of α4β2 nAChR Isoforms in Nicotine Addiction and Withdrawal

dFBr HCl is a critical tool for dissecting the contributions of HS and LS α4β2 nAChR isoforms to nicotine reinforcement and withdrawal. As established in Section 3, its unique ability to potentiate both isoforms, unlike the LS-selective CMPI, makes it the only commercially available PAM that has been shown to reduce nicotine self-administration and fully reverse withdrawal symptoms in rodent models [1].

Probing α4β2-Mediated Mechanisms in Cognitive Function and Executive Control

Researchers can use dFBr HCl to explore the role of α4β2 nAChRs in cognitive processes. Section 3 highlights its efficacy in improving performance in the attentional set-shifting task (ASST), a preclinical test of cognitive flexibility relevant to schizophrenia and other neuropsychiatric disorders [2]. The data support its use to study how enhancing α4β2 cholinergic tone affects executive function.

Studying the Synergistic Potential of α4β2 PAMs in Pain Management

dFBr HCl is an ideal tool for investigating a state-dependent, PAM-based approach to pain relief. As shown in Section 3, dFBr alone does not produce analgesia but potently synergizes with a sub-effective dose of nicotine to reverse neuropathic pain in a preclinical model [3]. This makes it valuable for proof-of-concept studies aimed at enhancing the therapeutic index of nicotinic agonists or endogenous cholinergic signaling in pain pathways.

Electrophysiological Characterization of Heterologously Expressed α4β2 Receptors

Due to its well-defined and quantifiable activity at both HS and LS α4β2 receptor isoforms (Section 3, Evidence Item 6), dFBr HCl serves as a standard reference PAM in in vitro electrophysiology experiments. Its differential potency (pEC50 5.6 for HS vs. 6.4 for LS) can be used to characterize the subunit stoichiometry of expressed or native α4β2 receptors and to study the mechanisms of allosteric modulation .

Application
Selection Property
Validation Focus
Nicotine addiction model studies
Dual HS/LS isoform modulation
Self‑administration & withdrawal endpoints
Cognitive flexibility research
Procognitive assay response
Attentional set‑shifting task endpoints
Pain‑model synergy studies
PAM‑dependent potentiation
Neuropathic pain behavioral endpoints
Electrophysiological isoform characterization
Differential isoform potency
Subunit stoichiometry validation

Technical Documentation Hub

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32 linked technical documents
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